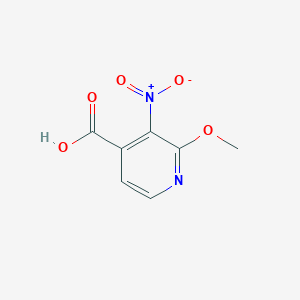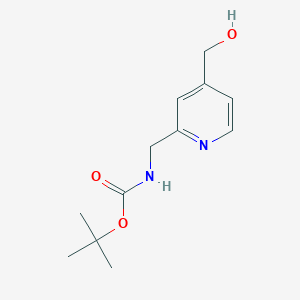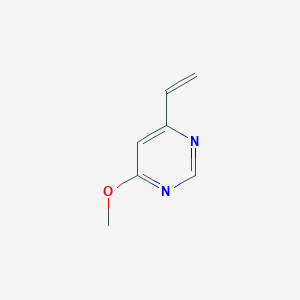
2-Methoxy-3-nitroisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-nitroisonicotinic acid is an organic compound with the molecular formula C7H6N2O5 It is a derivative of isonicotinic acid, featuring a methoxy group at the 2-position and a nitro group at the 3-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-nitroisonicotinic acid typically involves nitration and methoxylation reactions. One common method is the nitration of isonicotinic acid, followed by the introduction of a methoxy group. The nitration can be achieved using a mixture of nitric acid and sulfuric acid, while the methoxylation can be performed using methanol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-nitroisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Iron powder, hydrochloric acid.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Reduction: 2-Methoxy-3-aminoisonicotinic acid.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
2-Methoxy-3-nitroisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-nitroisonicotinic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparison with Similar Compounds
2-Methoxy-3-nitrobenzoic acid: Similar structure but with a benzoic acid core instead of isonicotinic acid.
3-Methoxy-2-nitrobenzoic acid: Another isomer with different positioning of the methoxy and nitro groups.
Uniqueness: 2-Methoxy-3-nitroisonicotinic acid is unique due to its specific substitution pattern on the isonicotinic acid core, which imparts distinct chemical and biological properties. Its combination of a methoxy and nitro group on the pyridine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C7H6N2O5 |
|---|---|
Molecular Weight |
198.13 g/mol |
IUPAC Name |
2-methoxy-3-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O5/c1-14-6-5(9(12)13)4(7(10)11)2-3-8-6/h2-3H,1H3,(H,10,11) |
InChI Key |
AEZRUJMNYJGTOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Difluoro-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13916519.png)


![O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13916537.png)




![(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13916576.png)




![6-Tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13916603.png)
